
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol is a complex organic compound that belongs to the class of dibenzo cycloheptenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and dibenzo cycloheptene precursors. Common synthetic routes may involve:
Step 1: Formation of the dibenzo cycloheptene core through cyclization reactions.
Step 2: Introduction of the naphthylsulfinyl group via sulfoxidation reactions.
Step 3: Final functionalization to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the sulfinyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce sulfides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to specific receptors: Modulating biological pathways.
Inhibiting enzymes: Affecting metabolic processes.
Altering cellular functions: Leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol: Lacks the naphthylsulfinyl group.
5-((2-Naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol: Similar structure but without the dihydro modification.
Uniqueness
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol is unique due to the presence of both the naphthylsulfinyl and hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
38306-18-2 |
|---|---|
Fórmula molecular |
C26H22O2S |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-(naphthalen-2-ylsulfinylmethyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C26H22O2S/c27-26(18-29(28)23-16-15-19-7-1-2-10-22(19)17-23)24-11-5-3-8-20(24)13-14-21-9-4-6-12-25(21)26/h1-12,15-17,27H,13-14,18H2 |
Clave InChI |
NJCDPKQDDDCXAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CS(=O)C4=CC5=CC=CC=C5C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


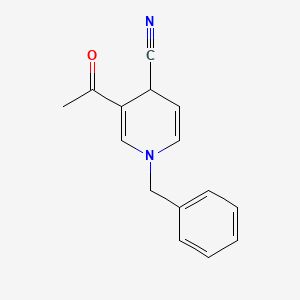
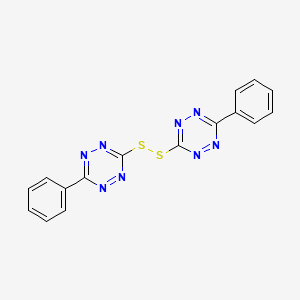

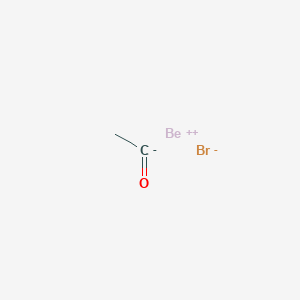

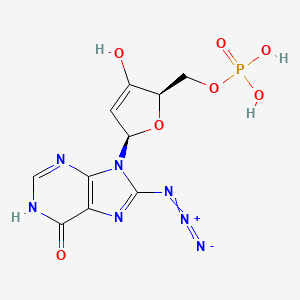
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)
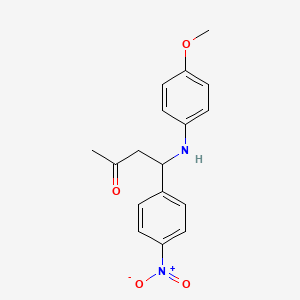

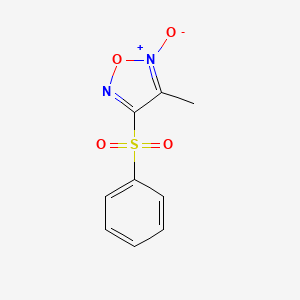
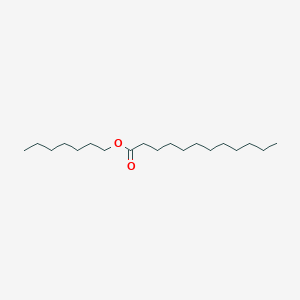


![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
